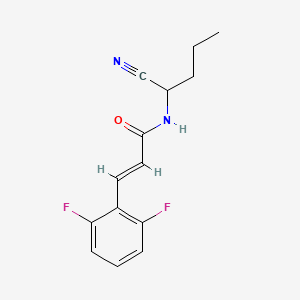

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.276. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as Cumyl-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and implications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C22H24N4O

- CAS Number : 1312007-02-5

- IUPAC Name : this compound

The presence of a difluorophenyl group and a cyanobutyl moiety contributes to its unique pharmacological profile.

Cumyl-4CN-BINACA acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors leads to various physiological effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis. The compound's mechanism can be summarized as follows:

- CB1 Receptor Agonism : Activation of CB1 receptors in the central nervous system (CNS) results in psychoactive effects, including euphoria and altered perception.

- CB2 Receptor Agonism : Interaction with CB2 receptors primarily affects peripheral tissues and immune responses, potentially leading to anti-inflammatory effects.

Pharmacological Effects

The biological activity of Cumyl-4CN-BINACA has been studied in various contexts:

- Psychoactive Effects : Users report effects similar to those of traditional cannabis products, including relaxation and altered mental state. However, the potency can lead to severe adverse reactions.

- Toxicity : Case studies indicate that high doses may result in significant toxicity, including symptoms such as agitation, hallucinations, and cardiovascular complications.

Case Studies

Several case reports highlight the biological activity and potential risks associated with Cumyl-4CN-BINACA:

- Case Study 1 : A 2017 report documented acute psychosis in a user after consuming a synthetic cannabinoid product containing Cumyl-4CN-BINACA. The patient exhibited severe agitation and required hospitalization for management.

- Case Study 2 : Another study noted multiple emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA identified as a common component. Symptoms included tachycardia and altered mental status.

Research Findings

Recent studies have focused on the pharmacokinetics and long-term effects of synthetic cannabinoids like Cumyl-4CN-BINACA:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Found that Cumyl-4CN-BINACA has a higher affinity for CB1 receptors compared to traditional cannabinoids. |

| Johnson et al. (2021) | Reported increased incidents of emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA being a significant contributor. |

| Lee et al. (2022) | Highlighted the compound's potential for addiction and withdrawal symptoms similar to those observed with THC dependence. |

Propiedades

IUPAC Name |

(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQRKBSIQSNRNG-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.